molecular formula C16H33I B8196574 7-(Iodomethyl)pentadecane

7-(Iodomethyl)pentadecane

Cat. No.: B8196574
M. Wt: 352.34 g/mol
InChI Key: ISRPCLCPFYVEHU-UHFFFAOYSA-N
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Description

7-(Iodomethyl)pentadecane is an organic compound with the molecular formula C16H33I It is a derivative of pentadecane, where an iodine atom is attached to the seventh carbon of the pentadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-(Iodomethyl)pentadecane can be synthesized through the iodination of 2-hexyl-1-decanol. The process involves the following steps:

    Starting Material: 2-hexyl-1-decanol is used as the starting material.

    Reagents: Imidazole, triphenylphosphine, and iodine are the key reagents.

    Reaction Conditions: The reaction is carried out in dry dichloromethane (DCM) under an ice bath. The mixture is stirred at room temperature overnight, followed by quenching with sodium sulfite solution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient purification techniques and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Iodomethyl)pentadecane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

    Oxidation Reactions: Oxidation can lead to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and thiols.

    Reduction Reactions: The major product is pentadecane.

    Oxidation Reactions: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

7-(Iodomethyl)pentadecane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science:

    Biological Studies: It can be employed in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industrial Applications: The compound’s unique properties make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-(Iodomethyl)pentadecane involves its reactivity due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the pentadecane chain, which can affect the reaction pathways and products formed.

Comparison with Similar Compounds

    1-Iodo-2-hexyldecane: Similar structure with the iodine atom on the second carbon.

    9-Iodomethylnonadecane: Longer carbon chain with the iodine atom on the ninth carbon.

    11-Iodomethyltricosane: Even longer carbon chain with the iodine atom on the eleventh carbon.

Comparison:

    Chain Length: The primary difference lies in the length of the carbon chain, which affects the compound’s physical properties and reactivity.

    Position of Iodine: The position of the iodine atom influences the compound’s reactivity and the types of reactions it can undergo.

    Unique Properties: 7-(Iodomethyl)pentadecane is unique due to its specific chain length and the position of the iodine atom, making it suitable for particular applications in organic synthesis and materials science.

Properties

IUPAC Name

7-(iodomethyl)pentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33I/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRPCLCPFYVEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under air, triphenylphosphine (107.44 g, 410 mmol, 1.19 equiv.) and imidazole (28.9 g, 424 mmol, 1.23 equiv.) were dissolved in dichloromethane (800 mL). 2-Hexyl-1-decanol (100 mL, 345 mmol., 1.00 equiv.) was added to the solution, and the reaction mixture was cooled to 0° C. Iodine (103.6 g, 408 mmol., 1.18 equiv.) was added portion-wise over 1 hour, after which the suspension was stirred at 0° C. for an additional hour, and then at ambient temperature for 18 hours. The mixture was quenched with saturated aqueous Na2SO3 (150 mL), and DCM was removed in vacuo. Hexane (200 mL) was added to the residue, and the mixture was filtered to remove salts that had precipitated. The organic material was extracted with hexanes (3×300 mL), dried over Na2SO4, filtered through a pad of silica gel, and then concentrated in vacuo to give a clear, colorless oil (97.8 g, 82% yield). 1H NMR (500 MHz, CDCl3) δ 3.28 (d, J=4.6 Hz, 2H), 1.34-1.19 (m, 24H), 1.12 (b, 1H), 0.91-0.87 (m, 6H).
Quantity
107.44 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
103.6 g
Type
reactant
Reaction Step Three
Name
Yield
82%

Synthesis routes and methods II

Procedure details

To a reaction vessel, 2.682 g (10.3 mmol) of 2-hexyl-1-chlorodecane, 7.483 g (49.9 mmol, 4.8 eq) of sodium iodide, and 100 mL of acetone were added. The whole was refluxed at 60° C. overnight. The reaction mixture was allowed to reach room temperature, and acetone was removed by evaporation. The residue was extracted with ethyl acetate, and then the organic phase was washed with a saturated brine three times. The organic phase was dried over magnesium sulfate and filtered. The filtrate was concentrated, and the concentrate was dried under vacuum to give 3.075 g (8.73 mmol) of 2-hexyl-1-iododecane as a dark red liquid (crude yield: 85%).
Name
2-hexyl-1-chlorodecane
Quantity
2.682 g
Type
reactant
Reaction Step One
Quantity
7.483 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 6
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